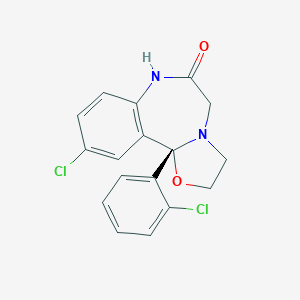

Cloxazolam, (S)-

Description

Contextualizing Benzodiazepine (B76468) Research

Benzodiazepines are a class of psychoactive drugs that have been a cornerstone of treatment for anxiety, insomnia, and other conditions since their introduction in the 1960s. drugbank.comnih.gov Their mechanism of action involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to a decrease in neuronal excitability. drugbank.com The extensive research into benzodiazepines has led to the development of numerous derivatives, each with a unique pharmacological profile. Cloxazolam is one such derivative, recognized as a prodrug that is metabolized in the body to its active form, delorazepam (also known as chlordesmethyldiazepam). drugbank.comnih.gov

The Significance of Enantiomeric Studies in Molecular Pharmacology

Many modern drugs are chiral molecules, meaning they exist as two non-superimposable mirror images, or enantiomers. These enantiomers, designated as (S)- and (R)-, can exhibit significant differences in their pharmacological and toxicological profiles due to their three-dimensional structure. news-medical.net The human body is a chiral environment, and therefore, receptors, enzymes, and other biological targets can interact differently with each enantiomer. This can lead to one enantiomer being therapeutically active while the other may be less active, inactive, or even contribute to adverse effects. Consequently, the study of individual enantiomers is of paramount importance in drug development to create safer and more effective medications. news-medical.net Cloxazolam possesses a chiral center, and thus exists as (S)-Cloxazolam and (R)-Cloxazolam. Understanding the specific actions of (S)-Cloxazolam is a key area of interest in refining our knowledge of this compound.

Structure

3D Structure

Properties

CAS No. |

158251-57-1 |

|---|---|

Molecular Formula |

C17H14Cl2N2O2 |

Molecular Weight |

349.2 g/mol |

IUPAC Name |

(11bS)-10-chloro-11b-(2-chlorophenyl)-2,3,5,7-tetrahydro-[1,3]oxazolo[3,2-d][1,4]benzodiazepin-6-one |

InChI |

InChI=1S/C17H14Cl2N2O2/c18-11-5-6-15-13(9-11)17(12-3-1-2-4-14(12)19)21(7-8-23-17)10-16(22)20-15/h1-6,9H,7-8,10H2,(H,20,22)/t17-/m1/s1 |

InChI Key |

ZIXNZOBDFKSQTC-QGZVFWFLSA-N |

SMILES |

C1COC2(N1CC(=O)NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4Cl |

Isomeric SMILES |

C1CO[C@]2(N1CC(=O)NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4Cl |

Canonical SMILES |

C1COC2(N1CC(=O)NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4Cl |

Synonyms |

Oxazolo[3,2-d][1,4]benzodiazepin-6(5H)-one, 10-chloro-11b-(2-chlorophenyl)-2,3,7,11b-tetrahydro-, (S)- |

Origin of Product |

United States |

Chemical and Physical Properties of Cloxazolam, S

Detailed experimental data specifically for the (S)-enantiomer of cloxazolam is not widely available in the public domain. The following table includes computed data for (S)-Cloxazolam and experimental data for the racemic mixture, which provides a likely approximation of the enantiomer's properties.

| Property | Value |

| IUPAC Name | (11bS)-10-chloro-11b-(2-chlorophenyl)-2,3,5,7-tetrahydro- drugbank.comCurrent time information in Bangalore, IN.oxazolo[3,2-d] nih.govCurrent time information in Bangalore, IN.benzodiazepin-6-one |

| Molecular Formula | C₁₇H₁₄Cl₂N₂O₂ |

| Molecular Weight | 349.21 g/mol |

| Melting Point | 202-204 °C (racemate) |

| Appearance | White to off-white powder (racemate) |

| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol (B145695) and DMSO (racemate). |

Data sourced from PubChem and other chemical databases.

Synthesis and Chirality

The synthesis of racemic cloxazolam is well-documented. However, specific methods for the enantioselective synthesis of (S)-Cloxazolam are not extensively reported in publicly accessible literature. Enantioselective synthesis aims to produce a single enantiomer, thereby avoiding the need for subsequent separation of a racemic mixture.

Alternatively, chiral separation techniques, such as chiral high-performance liquid chromatography (HPLC), can be employed to isolate the individual (S)- and (R)-enantiomers from the racemic mixture. These methods utilize a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and individual analysis.

Pharmacological Profile of S Cloxazolam

The pharmacological effects of cloxazolam are primarily attributed to its active metabolite, delorazepam. drugbank.com As a prodrug, cloxazolam itself shows low affinity for the benzodiazepine (B76468) receptor. researchgate.net Following administration, it is converted into delorazepam, which then acts as a positive allosteric modulator of the GABA-A receptor. drugbank.comresearchgate.net This modulation increases the receptor's affinity for GABA, leading to an enhanced inhibitory effect and producing anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. drugbank.com

Metabolism and Pharmacokinetics

Mechanism of Action at the GABAergic System

Like other benzodiazepines, (S)-Cloxazolam's primary mechanism of action is centered on its ability to enhance the effects of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system. patsnap.combenzoinfo.com This enhancement leads to a reduction in neuronal excitability. patsnap.combenzoinfo.com

Positive Allosteric Modulation of GABA-A Receptors

(S)-Cloxazolam functions as a positive allosteric modulator of the GABA-A receptor. drugbank.comdrugbank.comevitachem.com It does not directly activate the receptor but rather enhances the effect of GABA when it binds to the receptor. patsnap.combenzoinfo.com This allosteric modulation increases the efficiency of GABAergic transmission. patsnap.com The binding of (S)-Cloxazolam to the GABA-A receptor potentiates the inhibitory effect of GABA, leading to sedative and anxiolytic effects. patsnap.comwikipedia.org This potentiation results from an increased frequency of the chloride ion channel opening when GABA is bound. wikipedia.orgnih.gov

Ligand Binding at the Benzodiazepine (B76468) Site of GABA-A Receptors

(S)-Cloxazolam binds to a specific site on the GABA-A receptor, which is distinct from the GABA binding site. patsnap.combenzoinfo.com This binding site is known as the benzodiazepine binding site. benzoinfo.com For a GABA-A receptor to be sensitive to benzodiazepines, it must contain an α and a γ subunit, and the benzodiazepine binds at the interface between these two subunits. wikipedia.org This binding locks the receptor into a conformation that has a higher affinity for GABA. wikipedia.org The interaction of benzodiazepines with their binding site increases the affinity of GABA for its own binding site, which is part of the chloride channel. wum.edu.pl

Impact on Neuronal Excitability and Chloride Channel Conductance

The binding of (S)-Cloxazolam to the GABA-A receptor enhances the influx of chloride ions into the neuron. benzoinfo.comresearchgate.net This increased chloride conductance leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. patsnap.comwum.edu.plresearchgate.net This reduction in neuronal excitability is the fundamental mechanism behind the calming and sedative effects of the drug. patsnap.combenzoinfo.com The influx of chloride ions makes the neuron less responsive to other excitatory neurotransmitters. benzoinfo.com Dysregulated chloride channels can impact neuronal function and contribute to neurological disorders. frontiersin.org

Selective Enzyme Inhibition and Neurosteroid Metabolism

Beyond its direct action on GABA-A receptors, (S)-Cloxazolam also interacts with enzymes involved in the metabolism of neurosteroids, which themselves are modulators of GABA-A receptor function.

Interaction with 3α-Hydroxysteroid Dehydrogenase (3α-HSD) Isoforms

Research has shown that several benzodiazepines can inhibit human 3α-hydroxysteroid dehydrogenase (3α-HSD) isoenzymes, which are involved in the metabolism of neurosteroids. nih.gov These enzymes, including AKR1C1, AKR1C2, and AKR1C3, play a role in both the synthesis and inactivation of neuroactive steroids. nih.govwikipedia.org For instance, 3α-HSD can regulate the levels of potent allosteric modulators of the GABA-A receptor. creative-enzymes.com

Differential Inhibition of Type II Enzymes by Benzodiazepines, with focus on (S)-Cloxazolam

Studies have revealed that (S)-Cloxazolam is a potent and specific inhibitor of the AKR1C3 (type 5 17β-HSD) isoform of 3α-HSD. nih.govresearchgate.netresearchgate.net In contrast, other benzodiazepines like diazepam, estazolam, and flunitrazepam inhibit AKR1C1 and AKR1C2, suggesting they may have a broader influence on neurosteroid metabolism. nih.gov The inhibition of these enzymes is noncompetitive with respect to the substrate. nih.gov The development of specific inhibitors for different 17β-HSD isoforms is an area of active research. nih.gov

Implications for Endogenous Neuroactive Steroid Pathways

The interaction between benzodiazepines and endogenous neuroactive steroid pathways is an area of complex and ongoing research. Neuroactive steroids, such as allopregnanolone (B1667786) and tetrahydrodeoxycorticosterone (B129496) (THDOC), are potent endogenous modulators of the GABA-A receptor and play a crucial role in regulating neuronal excitability and mood. Benzodiazepines can influence these pathways through several mechanisms, and studies on cloxazolam suggest a multifaceted interaction.

Inhibition of Neurosteroid Metabolism:

Research has shown that various benzodiazepines can inhibit 3α-hydroxysteroid dehydrogenases (3α-HSDs), a family of enzymes critical for the synthesis and inactivation of neuroactive steroids. taylorandfrancis.com Specifically, studies on racemic cloxazolam have identified it as a potent and specific inhibitor of certain 3α-HSD isoforms. nih.govresearchgate.net

One line of research indicates that cloxazolam is a particularly potent inhibitor of the type II 3α-HSD enzyme. taylorandfrancis.com This enzyme utilizes dihydrotestosterone (B1667394) (DHT) as a substrate. Therefore, its inhibition by cloxazolam would be expected to reduce the synthesis of the neurosteroid androstanediol. taylorandfrancis.com However, this specific enzymatic action would not be expected to inhibit the synthesis of other key neurosteroids like allopregnanolone or 3α,5α-TH-DOC. taylorandfrancis.com Other research has identified cloxazolam as a potent and specific inhibitor of AKR1C3 (also known as type 5 17β-HSD), another enzyme involved in steroid metabolism. nih.govresearchgate.net

In contrast, some studies suggest that the unique tetrahydroxazole ring present in cloxazolam may decrease its inhibitory potency on neurosteroid metabolism when compared to other benzodiazepines like diazepam. It is important to note, however, that this observation was based on testing the parent prodrug rather than its active metabolites.

The table below summarizes the inhibitory effects of several benzodiazepines on different 3α-HSD isoforms, based on available research.

| Compound | Target Enzyme(s) | Potency/Specificity | Implication for Neurosteroid Metabolism |

| Cloxazolam | Type II 3α-HSD / AKR1C3 | Potent and specific inhibitor taylorandfrancis.comnih.gov | May inhibit androstanediol synthesis taylorandfrancis.com |

| Diazepam | AKR1C1, AKR1C2 | Inhibitor | May influence general neurosteroid metabolism nih.gov |

| Estazolam | AKR1C1, AKR1C2 | Inhibitor | May influence general neurosteroid metabolism nih.gov |

| Nitrazepam | AKR1C1, AKR1C2 | Inhibitor | May influence general neurosteroid metabolism nih.gov |

Interactive Data Table: Benzodiazepine Inhibition of 3α-HSD Isoforms

It is crucial to underscore that these findings are based on studies of racemic cloxazolam. The specific contribution or differential effects of the (S)-enantiomer on these enzymatic pathways have not been explicitly detailed in the reviewed scientific literature. Therefore, while cloxazolam clearly interacts with the enzymatic machinery of neurosteroid synthesis, the precise implications of using the pure (S)-enantiomer remain an area for further investigation.

In Vitro Studies of Receptor Binding and Functional Activity

In vitro studies are crucial for elucidating the molecular mechanisms by which a drug exerts its effects. For (S)-Cloxazolam, these investigations focus on how its active metabolite, delorazepam, interacts with its primary molecular target, the γ-aminobutyric acid type A (GABA-A) receptor.

Quantitative Receptor Autoradiography and Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for specific receptors. In the case of benzodiazepines, these assays measure the displacement of a radioactively labeled ligand from the benzodiazepine binding site on the GABA-A receptor.

Studies have consistently shown that cloxazolam itself has a very low affinity for the benzodiazepine receptor. nih.govscience.gov However, its metabolites, primarily delorazepam, demonstrate high affinity, which correlates well with the observed in vivo anti-anxiety activity. nih.govscience.gov This strong evidence supports the classification of cloxazolam as a prodrug. The benzodiazepine binding site is located at the interface between the α and γ subunits of the GABA-A receptor. europa.eu The affinity of ligands for this site can vary depending on the specific α-subunit isoform (e.g., α1, α2, α3, α5) that is part of the receptor complex. nih.gov While specific quantitative receptor autoradiography studies for delorazepam are not detailed in the available literature, binding assays confirm its interaction with the GABA-A receptor complex.

Table 1: Receptor Binding Affinity of Cloxazolam and its Metabolites

| Compound | Target Receptor | Binding Affinity (Qualitative) | Reference |

| Cloxazolam | GABA-A Benzodiazepine Site | Extremely Low | nih.govscience.gov |

| Delorazepam | GABA-A Benzodiazepine Site | High | nih.govscience.gov |

Electrophysiological Recordings of GABAergic Synaptic Transmission

Electrophysiological techniques, such as whole-cell patch-clamp recordings, provide insight into the functional consequences of a drug binding to its receptor. These studies measure changes in ion currents across the neuronal membrane. Benzodiazepines typically enhance the effect of GABA, the primary inhibitory neurotransmitter, by increasing the frequency of chloride channel opening, which leads to neuronal hyperpolarization. researchgate.net

Research on chlornordiazepam (delorazepam) has revealed a distinct pharmacodynamic fingerprint at different GABA-A receptor subtypes. researchgate.net Electrophysiological data shows that delorazepam potentiates the amplitude of GABA-evoked currents in cells expressing GABA-A receptors containing α2 and α3 subunits. researchgate.net Notably, it does not change the current amplitude in receptors containing the α1 subunit. researchgate.net However, delorazepam was found to increase the current decay time, an effect particularly noted in GABA-A receptors that include the α1 subunit. researchgate.net This functional selectivity for α2 and α3 subunits over α1 subunits distinguishes it from other benzodiazepines like alprazolam and bromazepam, which increase currents associated with α1-containing receptors. researchgate.net

Table 2: Electrophysiological Effects of Delorazepam on GABA-A Receptor Subtypes

| Receptor Subunit | Effect on GABA-Evoked Current Amplitude | Effect on Current Decay Time | Reference |

| α1-containing | No significant change | Increased | researchgate.net |

| α2-containing | Potentiated | Not specified | researchgate.net |

| α3-containing | Potentiated | Not specified | researchgate.net |

Comparative Preclinical Pharmacology of (S)-Cloxazolam

Assessment of Modulatory Effects in Animal Models

Preclinical studies in animal models have demonstrated that cloxazolam possesses a profile of anxiolytic, anticonvulsant, sedative, and muscle-relaxant effects typical of the benzodiazepine class. drugbank.com In animal tests predictive of anxiolytic activity, such as conflict behavior or lever-pressing tests, cloxazolam appears to be more potent than diazepam. google.comeuropa.eu However, its sedative and muscle-relaxant properties are reported to be less pronounced than those of diazepam. google.comeuropa.eu The active metabolite, delorazepam, is considered a potent benzodiazepine, with an estimated 1 mg of delorazepam being equivalent in activity to 10 mg of diazepam. drugbank.com

Table 3: Comparative Modulatory Effects of Cloxazolam in Animal Models

| Pharmacological Effect | Comparison with Diazepam | Reference |

| Anxiolytic Activity | More potent | google.comeuropa.eu |

| Sedative Properties | Less pronounced | google.comeuropa.eu |

| Muscle-Relaxant Properties | Less pronounced | google.comeuropa.eu |

| Anticonvulsant Activity | Effective against chemically-induced seizures | researchgate.net |

Differential Profile Analysis Relative to Other Benzodiazepines and GABA-A Modulators

The differential profile of (S)-Cloxazolam is defined by the unique properties of its active metabolite, delorazepam. The key distinction lies in its functional selectivity at different GABA-A receptor subtypes, which is thought to underlie its behavioral profile in animal models.

The anxiolytic effects of benzodiazepines are primarily mediated by their action on α2- and α3-containing GABA-A receptors, while the sedative and amnesic effects are largely attributed to their action on α1-containing receptors. The finding that delorazepam preferentially potentiates currents at α2 and α3 subunits, but not α1, provides a molecular basis for the observation that cloxazolam has potent anxiolytic effects with less sedation compared to non-selective benzodiazepines like diazepam. google.comresearchgate.net This suggests a dissociation between the desired anxiolytic properties and the often-undesirable sedative effects.

In direct comparisons, cloxazolam was found to be superior to bromazepam concerning psychological anxiety, somatic anxiety, and sleep in clinical assessments, with a less pronounced muscle-relaxant effect. google.com Compared to diazepam and lorazepam, cloxazolam also showed favorable outcomes in multicenter trials. google.com This preclinical and clinical profile suggests that the specific interactions of its active metabolite with GABA-A receptor subtypes result in a distinct therapeutic window compared to other benzodiazepines.

Table 4: Differential Profile Summary: Delorazepam vs. Diazepam

| Feature | Delorazepam (Active Metabolite of Cloxazolam) | Diazepam (Non-selective BZD) | Reference |

| Primary Action | Positive Allosteric Modulator of GABA-A Receptor | Positive Allosteric Modulator of GABA-A Receptor | researchgate.netresearchgate.net |

| Functional Selectivity | Preferential potentiation at α2/α3 subunits | Non-selective; potentiates at α1, α2, α3, α5 | researchgate.net |

| Anxiolytic Potency | High (1mg delorazepam ≈ 10mg diazepam) | High (Reference Compound) | drugbank.com |

| Sedative Profile | Less pronounced relative to anxiolytic effect | Pronounced | google.comeuropa.eu |

Elucidating the Influence of the Benzodiazepine Core Structure on Activity

The foundational structure of Cloxazolam is the benzodiazepine nucleus, which consists of a benzene (B151609) ring fused to a seven-membered diazepine (B8756704) ring. wikipedia.org This core is a common feature among a class of drugs known for their effects on the central nervous system. wikipedia.orgub.edu The activity of these compounds stems from their ability to act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor. patsnap.comnih.gov

The benzodiazepine core itself is a crucial pharmacophore, a molecular framework that carries the essential features for biological activity. Key structural aspects of the benzodiazepine core that influence its activity include:

Aromatic System : The presence of an aromatic ring (the "benzo" portion) is a key feature for binding. nih.gov

Diazepine Ring Conformation : The seven-membered diazepine ring is not planar and can adopt different conformations. The specific conformation of this ring is a critical determinant of how well the molecule fits into the binding site on the GABA-A receptor. quora.com

Substituent Positions : The nature and position of various substituent groups on this core structure significantly modulate the pharmacological properties, including potency and pharmacokinetics. ub.edu

Cloxazolam is a prodrug, meaning it is metabolized in the body into its active form, delorazepam (also known as chlordesmethyldiazepam). nih.gov This metabolite is what primarily binds to the GABA-A receptor and exerts the pharmacological effects. nih.govresearchgate.net Therefore, the benzodiazepine core of the active metabolite is central to its mechanism of action.

Role of Chloro-Substitutions and the Oxazolo Ring System in Binding Affinity and Selectivity

The specific structural modifications on the benzodiazepine core of Cloxazolam distinguish it from other drugs in its class and fine-tune its activity. ontosight.ai

The key substitutions and fused rings in Cloxazolam include:

Chloro Substituents : Cloxazolam has two chlorine atoms, one on the benzodiazepine ring system and another on the phenyl ring substituent. ontosight.ai Halogen substitutions, particularly electron-withdrawing groups like chlorine, are known to be important for binding affinity at the GABA-A receptor. chemisgroup.us The presence of a halogen at the 7-position of the benzodiazepine ring is a common feature in many potent benzodiazepines. nih.gov

Oxazolo Ring : Cloxazolam is characterized by an oxazolo ring fused to the diazepine ring. ontosight.aibeilstein-journals.org This fusion creates a more rigid and conformationally restrained structure. The presence of this ring system can influence the molecule's interaction with different GABA-A receptor subtypes and may affect its metabolic profile. Research on related compounds suggests that the fusion of a triazole ring, similar to the oxazolo ring, can lead to increased biological activity. beilstein-journals.org The tetrahydroxazole ring in Cloxazolam has been noted to potentially decrease the inhibitory potency on neurosteroid metabolism compared to other benzodiazepines, although this requires further investigation of its active metabolites.

| Structural Feature | Influence on Activity | Supporting Evidence |

|---|---|---|

| Benzodiazepine Core | Essential pharmacophore for GABA-A receptor modulation. patsnap.comnih.gov | Common to all benzodiazepine drugs. wikipedia.orgub.edu |

| Chloro-Substitutions | Enhances binding affinity to the GABA-A receptor. chemisgroup.us | Electron-withdrawing groups at key positions are a common feature of potent benzodiazepines. nih.gov |

| Fused Oxazolo Ring | Creates a rigid structure, potentially influencing selectivity and metabolism. ontosight.ai | Fusion of heterocyclic rings can increase biological activity. beilstein-journals.org |

Stereochemical Determinants of Pharmacological Activity: Focus on the (S)-Enantiomer

Cloxazolam possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-Cloxazolam and (R)-Cloxazolam. ontosight.ai This chirality is a critical factor in its pharmacological activity because biological receptors, being chiral themselves, often exhibit preferential binding to one enantiomer over the other.

Studies on related chiral benzodiazepines have consistently shown that the (S)-enantiomer is significantly more active at the benzodiazepine receptor than the (R)-enantiomer. quora.comchemisgroup.us This stereoselectivity indicates that the conformation of the diazepine ring, which is influenced by the stereochemistry at the chiral center, is a crucial determinant for receptor affinity. quora.com The (S)-configuration forces the molecule into a specific three-dimensional shape that is more complementary to the binding site on the GABA-A receptor. While direct comparative studies on the enantiomers of Cloxazolam are not extensively detailed in the provided results, the established principles of SAR in this class strongly suggest that the (S)-enantiomer is the more pharmacologically potent form. quora.comchemisgroup.us

Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Approaches in (S)-Cloxazolam Research

Computational methods have become indispensable tools in modern drug discovery, allowing researchers to model and predict the behavior of molecules like (S)-Cloxazolam at the atomic level.

Molecular Docking Simulations with GABA-A Receptor Subtypes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor. nih.gov For (S)-Cloxazolam, docking simulations are used to visualize its interaction with the benzodiazepine binding site located at the interface of the α and γ subunits of the GABA-A receptor. acs.orgwikipedia.orgnih.gov

These simulations help to:

Identify key amino acid residues in the receptor that form hydrogen bonds or hydrophobic interactions with the ligand. frontiersin.orgeijppr.com

Understand why certain benzodiazepines show selectivity for different GABA-A receptor subtypes (e.g., α1, α2, α3, α5). ub.edunih.gov

Explain the structural basis for the higher affinity of the (S)-enantiomer.

While specific docking studies for (S)-Cloxazolam were not found in the search results, the general principles derived from docking other benzodiazepines are applicable. nih.govnih.gov These studies have led to multiple hypotheses about the precise binding mode of benzodiazepines, suggesting that not all of them may bind in the exact same orientation. nih.gov

QSAR Modeling for Enantiomeric Purity and Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates variations in the chemical structure of a group of compounds with their biological activity. nih.govnih.gov By developing mathematical models, QSAR can predict the activity of new or untested compounds. nih.gov

In the context of (S)-Cloxazolam, QSAR can be applied to:

Predict Biological Activity : QSAR models have been successfully developed for benzodiazepines to predict their binding affinity to the GABA-A receptor. nih.govnih.govucl.ac.uk These models identify key molecular descriptors (e.g., electronic properties, hydrophobicity, steric factors) that are crucial for activity. nih.gov

Analyze Enantioselectivity : QSAR approaches can also be used to model and understand the differences in activity between enantiomers. mdpi.com By incorporating chirality descriptors into the models, researchers can quantify the structural features that lead to the higher potency of one enantiomer over the other.

Identification and Characterization of Active Metabolites

The primary metabolic pathway of (S)-cloxazolam involves its conversion to the pharmacologically active metabolite, chlordesmethyldiazepam, which is also known as delorazepam. nih.govtripsitter.comdrugbank.com This initial biotransformation is a key step in the activation of the drug.

Prodrug Conversion to Chlordesmethyldiazepam (Delorazepam)

(S)-Cloxazolam is classified as a prodrug because its pharmacological effects are primarily mediated by its active metabolites. nih.gov Hepatic metabolism is responsible for the conversion of cloxazolam into chlordesmethyldiazepam (delorazepam). nih.govdrugbank.com This conversion is a crucial step for the drug's activity.

Subsequent Metabolic Transformations of Delorazepam

Delorazepam, the active metabolite of cloxazolam, undergoes further metabolism in the liver. drugbank.com A major metabolic pathway for delorazepam is its conversion to lorazepam, another pharmacologically active benzodiazepine. drugbank.comwikipedia.org This biotransformation accounts for a significant portion of delorazepam's clearance, with lorazepam representing about 15-24% of the parent drug. wikipedia.org The metabolism of delorazepam is relatively slow, contributing to its long elimination half-life of 80–115 hours. wikipedia.org

In Vitro Metabolic Profiling Using Hepatic Models

To understand the metabolic fate of (S)-cloxazolam, researchers utilize various in vitro models that mimic the metabolic environment of the human liver. tandfonline.com These models, including human liver microsomes and hepatocyte systems, are instrumental in identifying the enzymes responsible for its biotransformation and characterizing the resulting metabolites. admescope.comnih.gov

Application of Human Liver Microsomes and Hepatocyte Systems

Human liver microsomes and hepatocytes are standard in vitro tools for studying drug metabolism. admescope.comeuropa.eu Microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. admescope.com Hepatocytes, being the primary cells of the liver, provide a more complete metabolic system, encompassing both Phase I and Phase II metabolic reactions. nih.govnih.gov These systems have been used to investigate the metabolism of various benzodiazepines, providing insights into the formation of metabolites and potential metabolic pathways. nih.govmdpi.com The use of these models allows for the prediction of in vivo metabolic profiles and helps in understanding inter-species differences in drug metabolism. europa.eu

Enzyme Systems Involved in (S)-Cloxazolam Biotransformation

The biotransformation of cloxazolam and its active metabolite, delorazepam, involves several enzyme systems. The initial conversion of cloxazolam to chlordesmethyldiazepam (delorazepam) occurs in the liver. nih.govdrugbank.com The subsequent metabolism of delorazepam is also hepatic. drugbank.com While the specific enzymes responsible for the initial conversion of cloxazolam are not extensively detailed in the provided results, the metabolism of other benzodiazepines is known to be catalyzed by cytochrome P450 (CYP) enzymes, such as CYP3A4, and UDP-glucuronosyltransferase (UGT) isozymes. tripsitter.comtandfonline.comresearchgate.net For instance, CYP3A4 is involved in the formation of phase I metabolites of many benzodiazepines. researchgate.net Furthermore, some benzodiazepines have been shown to inhibit aldo-keto reductase (AKR) enzymes, with cloxazolam being a relatively potent inhibitor of AKR1C3. nih.gov

Enantioselective Metabolism of Cloxazolam Stereoisomers

Since cloxazolam possesses a chiral center, it exists as two enantiomers, (S)-cloxazolam and (R)-cloxazolam. The metabolism of these stereoisomers can be enantioselective, meaning that one enantiomer may be metabolized at a different rate or via different pathways than the other. nih.gov This can lead to differences in the pharmacokinetic and pharmacodynamic profiles of the individual enantiomers.

Synthetic Methodologies for S Cloxazolam and Analogues

Historical and Contemporary Approaches to Benzodiazepine (B76468) Synthesis

The journey of benzodiazepine synthesis began with the accidental discovery of chlordiazepoxide in 1955 by Leo Sternbach at Hoffmann-La Roche. wikipedia.orgrjptonline.org This discovery paved the way for the development of a vast class of psychoactive drugs. wikipedia.org The core chemical structure of these compounds is a fusion of a benzene (B151609) ring and a diazepine (B8756704) ring. wikipedia.orgslideshare.net Early synthetic methods often involved multi-step processes that were not always efficient.

Historically, the synthesis of 1,5-benzodiazepines involved the condensation of o-phenylenediamines with compounds like 1,3-dicarbonyls or α,β-unsaturated carbonyls. mdpi.comnih.gov Over the years, various reagents and catalysts have been employed to improve these condensation reactions, including BF3-etherate, polyphosphoric acid, and various solid acid catalysts like zeolites. nih.gov

Contemporary approaches have focused on developing more efficient and environmentally friendly methods. The use of transition metal catalysis, particularly with palladium, has significantly broadened the synthetic pathways to benzodiazepine derivatives. mdpi.com These modern methods include reactions like hydroamination, amination, C-H arylation, N-arylation, and the Buchwald-Hartwig reaction. mdpi.com Multicomponent reactions (MCRs) have also gained prominence due to their ability to generate molecular diversity and complexity in a single step, adhering to the principles of green chemistry. researchgate.netrsc.org For instance, a catalyst-free, solvent-free method for synthesizing benzodiazepines has been developed using an MCR of benzimidazole, isocyanide, and acetone. rsc.org

Table 1: Evolution of Catalysts in Benzodiazepine Synthesis

| Catalyst Type | Examples | Reaction Type | Advantages |

|---|---|---|---|

| Traditional Acid Catalysts | BF3-etherate, Polyphosphoric Acid | Condensation | Established methods |

| Solid Acid Catalysts | Zeolites (H-MCM-22), Sulfated Zirconia | Condensation | Recyclability, ease of separation |

| Transition Metal Catalysts | Palladium complexes | Cross-coupling, Amination | High efficiency, broad substrate scope |

| Organocatalysts | L-proline | Condensation | Metal-free, environmentally benign |

| Nanocatalysts | Metal-organic frameworks (MOFs) | Condensation | High catalytic activity, reusability |

Stereoselective Synthesis of the (S)-Enantiomer

The biological activity of many chiral drugs, including cloxazolam, often resides in a single enantiomer. Therefore, the stereoselective synthesis of the desired (S)-enantiomer is of paramount importance. Asymmetric synthesis aims to produce a single enantiomer of the final product. ethz.ch

Several strategies can be employed for stereoselective synthesis:

Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure starting materials, such as amino acids or sugars, to introduce the desired stereochemistry. ethz.ch

Resolution: A racemic mixture of enantiomers can be separated using various techniques, including chemical, chromatographic, or enzymatic resolution. ethz.ch Crystallization-induced dynamic resolution is a powerful technique that has been successfully applied in the synthesis of other complex molecules. researchgate.net

Chiral Auxiliaries: An enantiopure group is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. This auxiliary is later removed. ethz.ch

Enantioselective Catalysis: A chiral catalyst is used to favor the formation of one enantiomer over the other. This is a highly efficient method as only a small amount of the chiral catalyst is needed. ethz.ch

In the context of benzodiazepines, stereoselective synthesis can be challenging. For some 1,4-benzodiazepinooxazoles, optically active crystals consisting of a single enantiomer have been obtained through a process known as second-order asymmetric transformation. researchgate.net The synthesis of a novel α,β-unsaturated imine-benzodiazepine has been reported to be completely regio- and stereoselective. mdpi.com

Advanced Synthetic Strategies for Cloxazolam Derivatives

The development of advanced synthetic strategies allows for the efficient and controlled synthesis of cloxazolam and its derivatives. These strategies often involve retrosynthetic analysis to identify key intermediates and the application of modern chemical technologies.

Retrosynthetic analysis is a problem-solving technique used to plan an organic synthesis. ias.ac.in It involves breaking down the target molecule into simpler, commercially available starting materials. ias.ac.in For benzodiazepines, a common precursor is a 2-aminobenzophenone (B122507) derivative. wum.edu.pl

The synthesis of clobazam, a related 1,4-benzodiazepine, provides insight into key intermediates. A crucial intermediate in its synthesis is 8-chloro-1-phenyl-1H-benzo[b] wikipedia.orgnih.govdiazepine-2,4(3H,5H)-dione. google.com This intermediate is formed through the reaction of 2-amino-5-chlorobenzophenone (B30270) with a malonate derivative followed by cyclization. google.comgoogle.com Similarly, the synthesis of alprazolam involves the key intermediate 7-chloro-5-phenyl-1,4-benzodiazepine-2-thioketone, which is synthesized from 2-amino-5-chlorobenzophenone. google.com For cloxazolam specifically, the synthesis involves the creation of a fused oxazolidine (B1195125) ring onto the benzodiazepine core. drugbank.comwikipedia.org

Table 2: Key Intermediates in the Synthesis of Benzodiazepine Analogues

| Target Molecule | Key Intermediate | Precursor |

|---|---|---|

| Clobazam | 8-chloro-1-phenyl-1H-benzo[b] wikipedia.orgnih.govdiazepine-2,4(3H,5H)-dione | 2-amino-5-chlorobenzophenone |

| Alprazolam | 7-chloro-5-phenyl-1,4-benzodiazepine-2-thioketone | 2-amino-5-chlorobenzophenone |

Modern catalysis plays a pivotal role in the synthesis of complex molecules like cloxazolam. Palladium-catalyzed reactions are particularly useful for forming the carbon-nitrogen and carbon-carbon bonds necessary for constructing the benzodiazepine scaffold. mdpi.com These reactions offer high efficiency and functional group tolerance. mdpi.com Various other catalysts, including those based on silver and metal-organic frameworks (MOFs), have also been explored for benzodiazepine synthesis, often leading to improved yields and milder reaction conditions. researchgate.net

Advanced Neuropharmacological Research on S Cloxazolam

Molecular Mechanisms of Central Nervous System Activity Beyond GABA-A Receptors

There is a lack of specific research data detailing the molecular mechanisms of (S)-cloxazolam's activity in the central nervous system that are independent of its conversion to chlordesmethyldiazepam and the subsequent modulation of GABA-A receptors. As a prodrug, the primary mechanism of action of cloxazolam is intrinsically linked to its metabolic conversion. nih.govwikidoc.org Any direct effects of the (S)-enantiomer on other CNS targets have not been elucidated in the reviewed scientific literature.

Neurotransmitter System Interactions and Network Effects at the Cellular Level

Detailed studies on the interactions of (S)-cloxazolam with various neurotransmitter systems, such as the serotonergic or dopaminergic systems, at a cellular level are not available. The pharmacological effects of benzodiazepines can indirectly influence other neurotransmitter systems secondary to their primary action on GABAergic inhibition. ardurecoverycenter.com However, specific research dissecting the direct network effects of the (S)-enantiomer of cloxazolam is absent from the current scientific record.

Exploring Potential for Novel Pharmacological Targets or Modalities

The exploration of (S)-cloxazolam for novel pharmacological targets or therapeutic modalities beyond its established role as a prodrug for an anxiolytic agent has not been a focus of published research. The development of new drugs often involves investigating the unique properties of single enantiomers. mdpi.com However, in the case of (S)-cloxazolam, such research initiatives and their findings have not been reported in the accessible scientific literature.

Future Research Directions

High-Resolution Structural Studies of Receptor-Ligand Complexes

A fundamental understanding of the therapeutic action and specificity of (S)-Cloxazolam necessitates the elucidation of its three-dimensional structure when bound to its primary molecular target, the γ-aminobutyric acid type A (GABA-A) receptor. patsnap.comdrugbank.comnih.gov Future research should prioritize obtaining high-resolution crystal structures of the (S)-Cloxazolam-GABA-A receptor complex.

These structural studies, likely employing techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM), would provide atomic-level detail of the binding interactions. mdpi.com Such research is critical for several reasons:

Elucidating Binding Mode: Determining the precise orientation and conformation of (S)-Cloxazolam within the benzodiazepine (B76468) binding site of the GABA-A receptor.

Identifying Key Interactions: Mapping the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. This insight is crucial for explaining the molecule's affinity and efficacy. nih.gov

Understanding Enantiospecificity: Comparing the binding of (S)-Cloxazolam with that of its (R)-enantiomer (if a structure for the latter is also resolved) could reveal the structural basis for any observed differences in potency or pharmacology.

Guiding Rational Drug Design: High-resolution structural data serves as an essential blueprint for the structure-based design of novel derivatives with improved affinity, selectivity, or pharmacokinetic properties. nih.gov

Achieving stable protein-ligand complexes suitable for crystallization is a significant challenge. However, advancements in protein engineering and stabilization, such as the use of ancestral receptor variants, have proven successful in similar systems and could be applied here. nih.gov

Table 1: Proposed Crystallography Experiments for (S)-Cloxazolam

| Target Complex | Proposed Technique | Primary Objective | Potential Challenges |

|---|---|---|---|

| (S)-Cloxazolam + GABA-A Receptor Subunit Assembly | X-ray Crystallography | Determine atomic-resolution structure of the binding pocket. | Obtaining well-diffracting crystals of a large membrane protein complex. |

| (S)-Cloxazolam + GABA-A Receptor | Cryo-Electron Microscopy (Cryo-EM) | Visualize the overall conformational changes induced by ligand binding in a near-native state. mdpi.com | Achieving high resolution (<3 Å) to precisely map ligand-residue interactions. arxiv.org |

| (R)-Cloxazolam + GABA-A Receptor | X-ray Crystallography or Cryo-EM | Comparative analysis to understand the structural basis of enantioselectivity. | Similar to the challenges for the (S)-enantiomer. |

Comprehensive Enantioselective Pharmacological and Metabolic Characterization

While Cloxazolam is known to be a prodrug that is metabolized by the liver into the active metabolite chlordesmethyldiazepam (delorazepam), the specific enantioselective aspects of this biotransformation have not been fully characterized. drugbank.com It is crucial to investigate whether the (S)- and (R)-enantiomers of Cloxazolam exhibit different pharmacokinetic and pharmacodynamic profiles. Biological systems often display enantioselectivity, where one enantiomer is metabolized or interacts with a receptor differently than its counterpart. nih.gov

Future research should focus on:

Enantioselective Metabolism: In vitro studies using human liver microsomes and specific recombinant cytochrome P450 (CYP) enzymes should be conducted to identify the key enzymes responsible for the metabolism of each enantiomer. This would determine if (S)-Cloxazolam and (R)-Cloxazolam are converted to delorazepam at different rates or via different enzymatic pathways.

Pharmacokinetic Profiling: In vivo studies in appropriate animal models are needed to compare the absorption, distribution, metabolism, and excretion (ADME) profiles of pure (S)-Cloxazolam and (R)-Cloxazolam. This would reveal potential differences in bioavailability, half-life, and exposure to the active metabolite.

Table 2: Proposed Enantioselective Studies

| Study Type | Methodology | Key Parameter to Measure | Expected Outcome |

|---|---|---|---|

| Metabolic Stability | Incubation with human liver microsomes followed by chiral LC-MS/MS analysis. | Rate of disappearance of each enantiomer; rate of formation of delorazepam. | Quantification of metabolic stability and potential for stereoselective metabolism. |

| CYP Reaction Phenotyping | Incubation with a panel of recombinant human CYP enzymes. | Metabolic turnover by individual CYP isozymes for each enantiomer. | Identification of specific enzymes responsible for metabolism. |

| Pharmacokinetics | Administration of pure enantiomers to animal models; serial blood sampling. | Cmax, Tmax, AUC, and half-life of each enantiomer and the active metabolite. | Determination of enantioselective differences in ADME properties. |

| Receptor Binding | Radioligand binding assays with GABA-A receptor preparations. | Inhibition constant (Ki) of each enantiomer. | Assessment of direct, stereoselective interactions with the target receptor. |

Development of Advanced In Vitro and In Silico Models for Predictive Research

To accelerate the research and development of (S)-Cloxazolam and its derivatives while minimizing reliance on animal testing, the development of advanced predictive models is essential. In vitro and in silico tools can offer high-throughput screening and provide mechanistic insights into the compound's behavior. herts.ac.uknih.gov

Future work should include:

Physiologically Based Biopharmaceutical Modeling (PBBM): Developing a specific PBBM for (S)-Cloxazolam can help predict its absorption and distribution in humans based on in vitro data. nih.gov This model could simulate how different formulations might affect its bioavailability.

Quantitative Structure-Activity Relationship (QSAR) Models: By generating a dataset of (S)-Cloxazolam analogs and their measured biological activities, QSAR models can be built to predict the potency of new, unsynthesized derivatives. herts.ac.uk This can guide synthetic efforts toward more promising compounds.

Molecular Docking and Dynamics Simulations: These computational techniques can be used to predict how newly designed derivatives of (S)-Cloxazolam will bind to the GABA-A receptor. researchgate.net Molecular dynamics simulations can further explore the stability of the receptor-ligand complex over time, providing insights that complement static crystal structures.

Organ-on-a-Chip Models: Utilizing advanced in vitro platforms, such as "gut-on-a-chip" or "liver-on-a-chip," can provide a more physiologically relevant system for studying the absorption and metabolism of (S)-Cloxazolam compared to traditional cell cultures. nih.gov

These models, once validated, can serve as powerful tools for preclinical assessment, helping to prioritize compounds for further development and providing a deeper understanding of their pharmacological profiles. nih.govresearchgate.net

Exploration of Structure-Activity Relationship (SAR) for Modulated Enzyme Systems

As a prodrug, the efficacy of (S)-Cloxazolam is dependent on its interaction with metabolic enzymes. drugbank.comnih.gov A systematic exploration of the structure-activity relationship (SAR) focused on these enzyme systems is a critical area for future research. The goal is to understand how modifications to the (S)-Cloxazolam scaffold affect its rate of metabolic conversion and its interaction with off-target enzymes.

A focused research program should be initiated to:

Synthesize a Library of Analogs: Create a series of derivatives by making systematic modifications to different parts of the (S)-Cloxazolam molecule (e.g., substitutions on the phenyl rings, alterations to the oxazolo ring).

Conduct Enzymatic Assays: Screen these analogs against the key metabolic enzymes (identified in Section 8.2) to determine how each structural change influences the rate of metabolism.

Establish a SAR Profile: Correlate the structural modifications with the observed changes in enzymatic activity. For example, it might be found that adding an electron-withdrawing group at a specific position accelerates metabolism, while a bulky group hinders it. This knowledge is invaluable for designing derivatives with a more controlled and predictable metabolic profile. bioscientifica.comgoogle.com

Table 3: Illustrative SAR Study for (S)-Cloxazolam Derivatives

| Compound | Modification (Relative to (S)-Cloxazolam) | Hypothetical Metabolic Rate (vs. Control) | Hypothetical Receptor Affinity (Ki, nM) |

|---|---|---|---|

| (S)-Cloxazolam | Parent Compound | 100% | 50 |

| Derivative A | Fluoro- substitution on the 2-chlorophenyl ring | 125% | 45 |

| Derivative B | Methyl- substitution on the benzodiazepine ring | 70% | 65 |

| Derivative C | Replacement of oxazolo ring with a thiazolo ring | 90% | 80 |

Novel Synthetic Routes for Enantiopure Derivatives with Tailored Profiles

The advancement of all aforementioned research areas depends on the reliable and efficient synthesis of enantiomerically pure (S)-Cloxazolam and its novel derivatives. While methods for producing racemic benzodiazepines are established, future research must focus on developing novel, stereoselective synthetic strategies. drugbank.com

Key objectives for synthetic chemistry research include:

Asymmetric Synthesis: Developing a de novo asymmetric synthesis that directly produces the (S)-enantiomer, avoiding the need for chiral resolution of a racemate. This could involve the use of chiral catalysts or chiral auxiliaries.

Efficient Racemic Resolution: For large-scale production, improving upon classical resolution methods by developing more efficient techniques, such as enzymatic kinetic resolution or preferential crystallization. en-academic.com

Derivative Synthesis: Establishing flexible synthetic routes that allow for the easy introduction of chemical diversity at various positions on the Cloxazolam scaffold. nih.govscielo.br This is essential for building the libraries of compounds needed for SAR studies (Section 8.4).

The ultimate goal is to create a synthetic platform that can generate enantiopure derivatives with tailored pharmacological profiles—for instance, molecules with faster onset, longer duration of action, or reduced potential for drug-drug interactions.

Q & A

Q. What are the validated analytical methods for characterizing the purity and structural identity of Cloxazolam?

- Methodological Answer : Cloxazolam's purity and identity can be confirmed using ultraviolet-visible (UV-Vis) spectrophotometry (ethanol solution, 1:100,000 dilution) to compare absorption spectra with reference standards. Flame coloration tests (green color upon combustion) and heavy metal analysis (Method 2, ≤20 ppm lead) are used to assess impurities. Chloride content is determined via titration with 0.01 mol/L hydrochloric acid (≤0.014%) . These methods align with pharmacopeial standards for benzodiazepine derivatives .

Q. How does Cloxazolam’s pharmacological profile compare to other benzodiazepines in preclinical models?

- Methodological Answer : Comparative studies should utilize standardized anxiety models (e.g., elevated plus maze, conflict tests) with dose-equivalent comparisons. For example, Cloxazolam 2 mg and Bromazepam 6 mg show comparable anxiolytic efficacy in rodent models, but Cloxazolam exhibits fewer muscle-relaxant side effects. Pharmacokinetic parameters (e.g., half-life: ~65 hours) and metabolic pathways (hepatic oxidation, renal excretion) must be quantified using LC-MS/MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical data regarding Cloxazolam’s efficacy versus dependence potential?

- Methodological Answer : Apply the PICOT framework to design longitudinal studies:

- Population : Patients with generalized anxiety disorder (DSM-V criteria).

- Intervention : Cloxazolam (2–12 mg/day) vs. active comparators (e.g., Diazepam).

- Comparison : Placebo-controlled withdrawal phases.

- Outcome : Efficacy (Hamilton Anxiety Scale), dependence (Benzodiazepine Dependence Questionnaire).

- Time : 6-month follow-up with periodic placebo substitution to assess withdrawal symptoms. Statistical analysis should include intention-to-treat and per-protocol cohorts to address confounding factors .

Q. What experimental approaches are critical for analyzing Cloxazolam’s crystal structure and pseudosymmetry?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) resolves Z’ = 4 pseudosymmetry. Computational tools (e.g., PLATON, Mercury) can identify pseudo-merohedral twinning and validate hydrogen-bonding networks. Pair distribution function (PDF) analysis supplements SCXRD to probe local structural disorder .

Q. How can researchers optimize in vitro assays to study Cloxazolam’s enantiomer-specific binding to GABAA receptors?

- Methodological Answer : Use chiral chromatography (e.g., amylose-based columns) to isolate (S)-enantiomers. Radioligand displacement assays (³H-flumazenil) with recombinant α/β/γ GABAA subunits quantify binding affinity (Ki). Molecular dynamics simulations (e.g., GROMACS) predict stereospecific interactions at the benzodiazepine binding site. Validate functional potentiation via patch-clamp electrophysiology in HEK293 cells .

Data Analysis and Interpretation

Q. What statistical methods are recommended for reconciling conflicting efficacy outcomes in multicenter trials of Cloxazolam?

- Methodological Answer : Employ meta-regression to adjust for heterogeneity in trial design (e.g., dosing protocols, diagnostic criteria). Bayesian network meta-analysis (NMA) ranks Cloxazolam against other benzodiazepines using Markov chain Monte Carlo (MCMC) simulations. Sensitivity analyses should exclude studies with high risk of bias (e.g., unblinded assessments) .

Q. How should researchers address variability in Cloxazolam metabolite quantification across bioanalytical platforms?

- Methodological Answer : Harmonize methods via cross-validation using certified reference materials (e.g., Cloxazolam-<sup>13</sup>C6). Normalize LC-MS/MS data to internal standards (e.g., deuterated Diazepam). Report coefficients of variation (CV) for inter-laboratory reproducibility and adhere to EMA guidelines for bioanalytical method validation .

Ethical and Methodological Considerations

Q. What frameworks ensure ethical rigor in studies evaluating Cloxazolam’s long-term safety?

- Methodological Answer : Apply the FINER criteria:

- Feasible : Power calculations to ensure adequate sample size.

- Interesting : Address gaps in benzodiazepine safety profiles.

- Novel : Investigate understudied endpoints (e.g., cognitive decline).

- Ethical : Obtain IRB approval for placebo-controlled withdrawal phases.

- Relevant : Align with WHO guidelines on anxiolytic use .

Q. How can researchers mitigate bias when interpreting patient-reported outcomes in Cloxazolam trials?

- Methodological Answer : Use double-blinding with matched placebos and third-party outcome adjudication. Validate self-report questionnaires (e.g., Benzodiazepine Dependence Self-Report Questionnaire) for internal consistency (Cronbach’s α >0.7). Control for confounding variables (e.g., comorbid depression) via multivariate regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.